molecular formula C13H8Cl2N2S B2754460 2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline CAS No. 712293-69-1

2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline

Cat. No.: B2754460
CAS No.: 712293-69-1
M. Wt: 295.18
InChI Key: HJSNSUMCWDTSQT-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Safety and Hazards

The safety data sheet for a similar compound, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials were provided .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been studied for their potential use in various biochemical reactions .

Cellular Effects

Benzothiazole derivatives have been found to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline in laboratory settings are not yet fully known. Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Benzothiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Benzothiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Benzothiazole derivatives have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Benzothiazole derivatives have been studied for their subcellular localization and effects on activity or function, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with 4,6-dichloroaniline in the presence of a suitable catalyst under controlled conditions . The reaction can be carried out in various solvents, such as ethanol, and often requires heating to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield . These methods reduce the need for excessive reagents and solvents, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline
  • 2-(1,3-Benzothiazol-2-yl)-6-chloroaniline
  • 2-(1,3-Benzothiazol-2-yl)-4,6-dibromoaniline

Uniqueness

2-(1,3-Benzothiazol-2-yl)-4,6-dichloroaniline is unique due to the presence of two chlorine atoms at the 4 and 6 positions. This substitution pattern enhances its biological activity and makes it a valuable compound for various applications . The dichloro substitution also affects the compound’s reactivity and stability, distinguishing it from other benzothiazole derivatives .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4,6-dichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S/c14-7-5-8(12(16)9(15)6-7)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSNSUMCWDTSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC(=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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